3-Benzylpiperidine hydrochloride
Overview
Description
3-Benzylpiperidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylpiperidine hydrochloride typically involves the reaction of benzylamine with piperidine under specific conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction. For instance, benzylamine can be reacted with piperidine in the presence of a suitable catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes to ensure high yield and purity. The process may include steps such as:
- Preparation of intermediates like N-benzyl glycine ethyl ester.
- Reaction of intermediates with halogenated ethyl acetate and alkali.
- Purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and alkali metals.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidine ketones, while reduction may produce benzylpiperidine alcohols .
Scientific Research Applications
3-Benzylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 3-Benzylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-amine: This compound has similar structural features and is used in similar applications.
N-Benzyl glycine ethyl ester: An intermediate in the synthesis of 3-Benzylpiperidine hydrochloride.
Piperidine derivatives: These compounds share the piperidine core structure and have diverse applications in pharmaceuticals and industry
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to interact with neurotransmitter receptors makes it particularly valuable in the development of central nervous system-targeted drugs .
Properties
IUPAC Name |
3-benzylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRGDZYDGAZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583263 | |
Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193204-22-7 | |
Record name | 3-Benzylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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